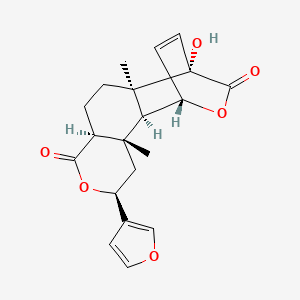
Isocolumbin
Vue d'ensemble
Description
Isocolumbin, also known as diisopropylmercury, is a chemical substance with organic mercury compounds. Its chemical formula is (CH3)2Hg, and the structure contains two isopropyl groups connected to the mercury atom in the center .
Synthesis Analysis
The methodologies for the synthesis of isocoumarins involve particularly metal-catalyzed reactions as well as various intramolecular and intermolecular cyclization reactions. The transition metal complexes of palladium, copper, rhodium, ruthenium, iridium, nickel, zinc, and silver are frequently used for the construction of this scaffold . Isocolumbin can be used as a reagent in organic synthesis, and is often used to synthesize other organomercuric compounds and organometallic compounds .
Molecular Structure Analysis
A stabilized RMSD plot can be observed with isocolumbin as the ligand molecule .
Chemical Reactions Analysis
Isocolumbin can be used as a catalyst for certain catalytic reactions, such as certain metal-catalyzed oxidation reactions . It also has certain applications in analytical chemistry, and is often used in the separation and detection of organic matter .
Physical And Chemical Properties Analysis
Isocolumbin is a colorless to light yellow liquid. It is easily soluble in organic solvents, such as ethanol, ether, and Ester solvents. It has high thermal stability and can be stored for a long time at room temperature .
Applications De Recherche Scientifique
Traditional Medicine
Isocolumbin is a compound found in the plant Tinospora cordifolia, which is widely used in traditional Ayurvedic medicine . The plant is used for the treatment of various conditions such as jaundice, fever, urinary diseases, asthma, gout, diabetes, diarrhea, skin disease, rheumatism, and snakebites .
Anti-Inflammatory Properties
The extracts of Tinospora cordifolia, which contain Isocolumbin, have been found to possess anti-inflammatory properties . This makes it potentially useful in the treatment of conditions characterized by inflammation.
Antimicrobial Properties
Isocolumbin, along with other compounds in Tinospora cordifolia, has been found to possess antimicrobial properties . This suggests potential applications in the treatment of various infectious diseases.
Antioxidant Properties
The plant extracts containing Isocolumbin have been found to possess antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antidiabetic Properties
Tinospora cordifolia extracts, which contain Isocolumbin, have been found to reduce fasting blood glucose levels in type-2 diabetic patients . This suggests potential applications in the management and treatment of diabetes.
Potential Role in Obesity and Diabetes Treatment
In silico analysis has identified that Isocolumbin interacts with proteins involved in the pathogenesis of diabetes and obesity . This suggests potential applications in the treatment of these conditions.
Mécanisme D'action
Target of Action
Isocolumbin, a diterpenoid isolated from Jateorhiza palmate Miers (Colombo root) , has been identified to interact with multiple proteins involved in the pathogenesis of diabetes and obesity . The primary targets include adiponectin , cholesteryl ester transfer protein , peroxisome proliferator-activated receptor-γ , pancreatic α-amylase , and α-glucosidase . These targets play crucial roles in metabolic processes, and their modulation can have significant effects on health.
Mode of Action
Isocolumbin interacts with its targets through binding, which can alter the function of these proteins . For instance, isocolumbin has been found to have a high binding affinity with α-amylase and α-glucosidase, enzymes that play a key role in carbohydrate metabolism . By inhibiting these enzymes, isocolumbin could potentially manage postprandial hyperglycemia .
Biochemical Pathways
The interaction of isocolumbin with its targets affects various biochemical pathways. For example, the inhibition of α-amylase and α-glucosidase can disrupt carbohydrate digestion, leading to a decrease in postprandial glucose levels . This can be beneficial in the management of conditions like diabetes.
Result of Action
The molecular and cellular effects of isocolumbin’s action are largely dependent on its interaction with its targets. For instance, by inhibiting α-amylase and α-glucosidase, isocolumbin could potentially reduce postprandial glucose levels, which could be beneficial in managing diabetes .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1S,2S,3S,5S,8S,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-18-9-14(11-5-8-24-10-11)25-16(21)12(18)3-6-19(2)15(18)13-4-7-20(19,23)17(22)26-13/h4-5,7-8,10,12-15,23H,3,6,9H2,1-2H3/t12-,13+,14+,15+,18-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALLCALQGXXWNA-UKFLMKJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=O)OC(CC3(C1C4C=CC2(C(=O)O4)O)C)C5=COC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3C(=O)O[C@@H](C[C@]3([C@@H]1[C@@H]4C=C[C@]2(C(=O)O4)O)C)C5=COC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 24721165 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



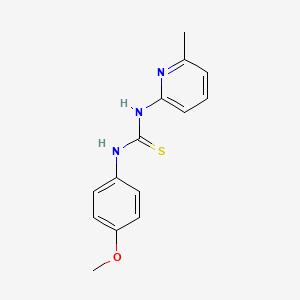
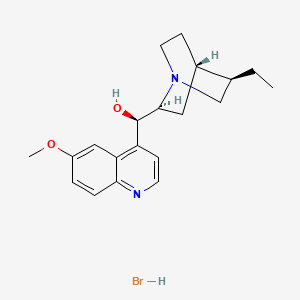
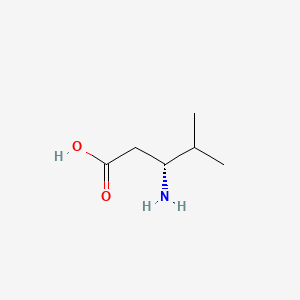
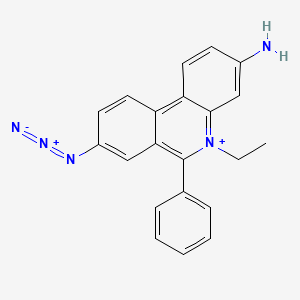

![2-[Oxo-(2-phenylethylamino)methyl]-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1221153.png)
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B1221155.png)
![1-[(4-Methoxyphenyl)methyl]-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1221158.png)
![N-[1-[(4-chlorophenyl)methyl]-4-pyrazolyl]cyclopentanecarboxamide](/img/structure/B1221160.png)
![N-[2-(4-fluorophenyl)ethyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B1221161.png)
![2-methoxy-N-[[2-(1-piperidinyl)anilino]-sulfanylidenemethyl]benzamide](/img/structure/B1221163.png)
![(4-Chlorophenyl)-[6,7-dichloro-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-3-benzofuranyl]methanone](/img/structure/B1221166.png)
![6-[[[5-(Ethylthio)-1,3,4-thiadiazol-2-yl]amino]-oxomethyl]-1-cyclohex-3-enecarboxylic acid](/img/structure/B1221167.png)
![[5-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-(1-piperidinyl)methanone](/img/structure/B1221168.png)